molecular formula C16H20ClN3O2 B8272791 4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline

4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline

Cat. No. B8272791
M. Wt: 321.80 g/mol
InChI Key: QRFVJELSHITVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

4-chloro-6-methoxy-7-[(1-methylpiperidin-3-yl)methoxy]quinazoline

InChI

InChI=1S/C16H20ClN3O2/c1-20-5-3-4-11(8-20)9-22-15-7-13-12(6-14(15)21-2)16(17)19-10-18-13/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

QRFVJELSHITVBP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)-3,4-dihydroquinazolin-4-one (2.72 g, 8.9 mmol), thionyl chloride (90 ml) and DMF (0.5 ml) was stirred and heated to reflux for 45 minutes. The mixture was evaporated and the residue was azeotroped with toluene. The residue was taken up in water and basified to pH8 by the addition of a saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with ethyl acetate (4×400 ml). The combined organic extracts were washed in turn with a saturated aqueous sodium hydrogen carbonate solution, water and brine, dried (MgSO4) and evaporated. The residue was dried overnight at 40° C. under vacuum to give 4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline (2.62 g, 91%) as a solid; NMR: (DMSOd6) 1.1 (m, 1H), 1.42-1.96 (m, 5H), 2.09 (m, 1H), 2.15 (s, 3H), 2.6 (d, 1H), 2.8 (d, 1H), 3.98 (s, 3H), 4.1 (d, 2H), 7.35 (s, 1H), 7.42 (s, 1H), 8.84 (s, 1H); Mass: M+H+ 322.
Name
6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)-3,4-dihydroquinazolin-4-one
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

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